molecular formula C13H10BrNO2 B2948983 3-Methylphenyl 6-bromopyridine-2-carboxylate CAS No. 1797335-80-8

3-Methylphenyl 6-bromopyridine-2-carboxylate

Cat. No. B2948983
CAS RN: 1797335-80-8
M. Wt: 292.132
InChI Key: UQQQOZACNTYSPE-UHFFFAOYSA-N
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Description

3-Methylphenyl 6-bromopyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine-based heterocyclic compounds. It has gained significant attention in the field of medicinal chemistry due to its potential as a drug candidate for the treatment of various diseases.

Mechanism Of Action

The mechanism of action of 3-Methylphenyl 6-bromopyridine-2-carboxylate is not fully understood. However, it is believed to act by inhibiting key enzymes or receptors involved in various disease pathways. For example, in cancer research, it has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. Inflammation is mediated by various enzymes and receptors, and 3-Methylphenyl 6-bromopyridine-2-carboxylate has been found to inhibit the activity of these enzymes and receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Methylphenyl 6-bromopyridine-2-carboxylate are diverse and depend on the disease pathway targeted. In cancer research, it has been found to induce apoptosis, inhibit angiogenesis, and inhibit the activity of topoisomerase II. Inflammation is mediated by various enzymes and receptors, and 3-Methylphenyl 6-bromopyridine-2-carboxylate has been found to inhibit the activity of these enzymes and receptors. In neurological disorders, it has been found to have neuroprotective effects and improve cognitive function.

Advantages And Limitations For Lab Experiments

The advantages of 3-Methylphenyl 6-bromopyridine-2-carboxylate for lab experiments include its potential as a drug candidate for the treatment of various diseases, its diverse biochemical and physiological effects, and its relatively simple synthesis method. However, its limitations include its low yield in the synthesis method, its unknown mechanism of action, and the need for further research to fully understand its potential as a drug candidate.

Future Directions

There are several future directions for the research of 3-Methylphenyl 6-bromopyridine-2-carboxylate. These include further studies on its mechanism of action, its potential as a drug candidate for the treatment of various diseases, and the development of more efficient synthesis methods. Additionally, more research is needed to fully understand its biochemical and physiological effects and to identify any potential side effects or limitations. Overall, 3-Methylphenyl 6-bromopyridine-2-carboxylate has significant potential as a drug candidate for the treatment of various diseases, and further research is needed to fully understand its potential.

Synthesis Methods

The synthesis of 3-Methylphenyl 6-bromopyridine-2-carboxylate involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This intermediate is then reacted with 6-bromopyridine-2-carboxylic acid in the presence of triethylamine to form the final product. The yield of this synthesis method is reported to be 45-50%.

Scientific Research Applications

3-Methylphenyl 6-bromopyridine-2-carboxylate has been extensively studied for its potential as a drug candidate for the treatment of various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In cancer research, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is a common factor in many diseases, and 3-Methylphenyl 6-bromopyridine-2-carboxylate has been found to have anti-inflammatory properties. It has also shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(3-methylphenyl) 6-bromopyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO2/c1-9-4-2-5-10(8-9)17-13(16)11-6-3-7-12(14)15-11/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQQOZACNTYSPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)C2=NC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylphenyl 6-bromopyridine-2-carboxylate

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